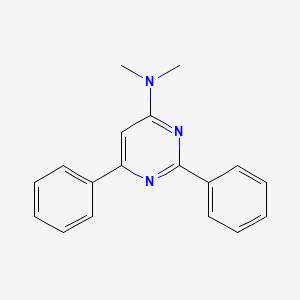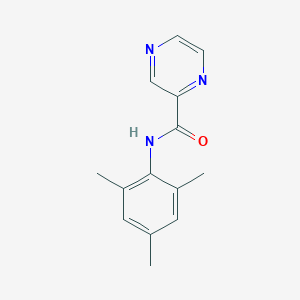
N-mesityl-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-2-pyrazinecarboxamide (MPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPA is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform.
Applications De Recherche Scientifique
N-mesityl-2-pyrazinecarboxamide has been extensively studied for its potential applications in various fields. In the field of materials science, N-mesityl-2-pyrazinecarboxamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong coordination bonds with metal ions. In the field of medicinal chemistry, N-mesityl-2-pyrazinecarboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of N-mesityl-2-pyrazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. N-mesityl-2-pyrazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix proteins. By inhibiting the activity of MMPs, N-mesityl-2-pyrazinecarboxamide may prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
N-mesityl-2-pyrazinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-mesityl-2-pyrazinecarboxamide can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. N-mesityl-2-pyrazinecarboxamide has also been shown to inhibit the activity of MMPs, which may prevent the invasion and metastasis of cancer cells. In addition, N-mesityl-2-pyrazinecarboxamide has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-mesityl-2-pyrazinecarboxamide in lab experiments is its ease of synthesis and purification. N-mesityl-2-pyrazinecarboxamide can be synthesized through a simple one-step reaction, and the resulting product can be purified through recrystallization. In addition, N-mesityl-2-pyrazinecarboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using N-mesityl-2-pyrazinecarboxamide in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for research on N-mesityl-2-pyrazinecarboxamide. One area of research is the development of N-mesityl-2-pyrazinecarboxamide-based MOFs for use in gas storage and separation applications. Another area of research is the development of N-mesityl-2-pyrazinecarboxamide-based anticancer agents with improved bioavailability and efficacy. Additionally, the potential use of N-mesityl-2-pyrazinecarboxamide as an antioxidant and anti-inflammatory agent warrants further investigation.
Méthodes De Synthèse
N-mesityl-2-pyrazinecarboxamide can be synthesized through a simple one-step reaction using mesitylene, hydrazine hydrate, and ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified through recrystallization. The yield of N-mesityl-2-pyrazinecarboxamide obtained through this method is around 80%.
Propriétés
IUPAC Name |
N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-6-10(2)13(11(3)7-9)17-14(18)12-8-15-4-5-16-12/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUBZLSWJKGEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethylphenyl)pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

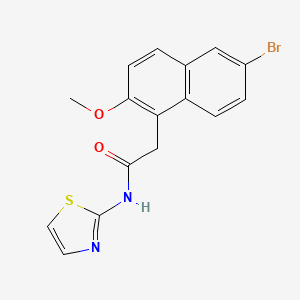
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)
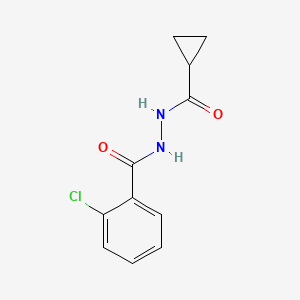
![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)
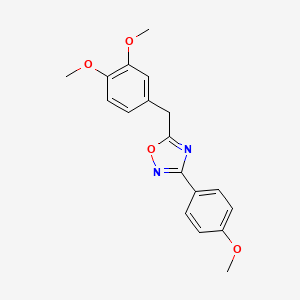
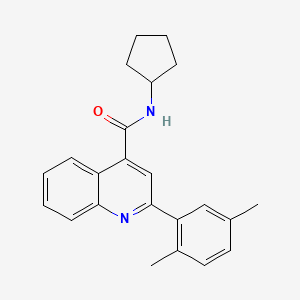
![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)
![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)

![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)
